N-(2,5-dimethoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications. The unique structure of this compound, featuring both methoxy and benzoyl groups, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2,5-Dimethoxyphenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 2,5-dimethoxyphenyl group, often using a Friedel-Crafts alkylation reaction.
Attachment of the 2-Methylbenzoyl Group: The 2-methylbenzoyl group can be introduced through an acylation reaction, typically using an acid chloride in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide group, often using an amine and a coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with receptors on cell surfaces to modulate their activity.
Pathway Interference: Affecting signaling pathways within cells to alter their function.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide: can be compared with other piperidine derivatives, such as:
Uniqueness
- The presence of both 2,5-dimethoxyphenyl and 2-methylbenzoyl groups in this compound makes it unique compared to other piperidine derivatives. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-15-6-4-5-7-18(15)22(26)24-12-10-16(11-13-24)21(25)23-19-14-17(27-2)8-9-20(19)28-3/h4-9,14,16H,10-13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSGWMIGNSQLFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NC3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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